molecular formula C48H38N4O4 B1436505 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine CAS No. 22112-78-3

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

Cat. No.: B1436505
CAS No.: 22112-78-3
M. Wt: 734.8 g/mol
InChI Key: PJOJZHHAECOAFH-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis

Mechanism of Action

Target of Action

It has been reported that this compound is used in the fabrication of optical waveguide (owg) sensors . These sensors are widely used in gas detection .

Mode of Action

The mode of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine involves its deposition on a K±ion exchanged glass OWG surface by spin coating . This creates porphyrin film-coated OWG gas sensing devices . The acidity of the porphyrin solution used to prepare the sensitive film influences the sensing properties of these devices .

Biochemical Pathways

It’s known that this compound plays a role in gas detection when used in owg sensors .

Pharmacokinetics

It’s important to note that this compound is primarily used in the fabrication of sensors rather than in a biological context .

Result of Action

The result of the action of this compound is the creation of effective gas sensors. For instance, devices fabricated using original and acidic solutions of porphyrin have shown significant responses to sulfide gases and ethanediamine, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the pH value of the porphyrin solution used to prepare the sensitive film can affect the sensing properties of the devices . Furthermore, these sensors can be used in non-aqueous medium with no significant change in the value of slope or working concentration range for the estimation of MoO42- in solutions having up to 25% (v/v) non-aqueous fraction .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with cytochrome c, a key protein in the electron transport chain, affecting its function and leading to apoptosis in targeted cells . The nature of these interactions often involves the binding of the porphyrin ring to the active sites of enzymes or proteins, altering their activity.

Cellular Effects

In different cell types, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can activate signaling pathways that lead to cell death, while in normal cells, the effects are minimized due to selective uptake and activation . This selective cytotoxicity is a key feature that makes it effective in targeting tumor cells while sparing healthy tissues.

Molecular Mechanism

The binding interactions of this compound with biomolecules are crucial for its function. It can bind to the active sites of enzymes, inhibiting or activating them, and can also interact with DNA, causing strand breaks and mutations . These molecular interactions are central to its mechanism of action in photodynamic therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of the compound is an important factor, as it needs to remain active during the treatment period. Studies have shown that the compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light .

The long-term effects on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that the cytotoxic effects of this compound increase with longer incubation times and higher concentrations . In vivo studies have shown that the compound can effectively reduce tumor size over time, with minimal side effects on surrounding healthy tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce apoptosis in tumor cells without significant toxicity to normal cells. At higher doses, there may be threshold effects, leading to increased toxicity and adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help to modulate the levels of ROS and protect cells from oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the cell type and conditions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in mitochondria, where it can induce mitochondrial dysfunction and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield a wide range of functionalized porphyrins.

Comparison with Similar Compounds

Uniqueness: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is unique due to its specific functional groups, which provide a balance of hydrophobic and electronic properties. This makes it versatile for various applications, from catalysis to medical treatments.

Properties

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJZHHAECOAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple crystalline powder; [Alfa Aesar MSDS]
Record name 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine
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CAS No.

22112-78-3
Record name 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-
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Record name 22112-78-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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